molecular formula C13H12Cl2N2 B1676453 4,4'-Methylenebis(2-chloroaniline) CAS No. 101-14-4

4,4'-Methylenebis(2-chloroaniline)

Cat. No. B1676453
CAS RN: 101-14-4
M. Wt: 267.15 g/mol
InChI Key: IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-chloroaniline), also known as MOCA, MBOCA, and bisamine, is a substance used as a curing agent in polyurethane production . It is an aromatic amine which is structurally similar to benzidine, a known human bladder carcinogen .


Molecular Structure Analysis

The molecular formula of 4,4’-Methylenebis(2-chloroaniline) is C13H12Cl2N2 . The molecular weight is 267.15 g/mol .


Chemical Reactions Analysis

4,4’-Methylenebis(2-chloroaniline) is a weak base . It is reactive to active metals such as sodium, potassium, magnesium, and zinc . More detailed information about its chemical reactions was not found in the available resources.


Physical And Chemical Properties Analysis

4,4’-Methylenebis(2-chloroaniline) appears as tan-colored pellets or flakes . It has a faint, amine-like odor . It has a density of 1.44 g/cm3 and a melting point of 104 to 109 °C . It is insoluble in water and has a vapor pressure of 0.00001 mmHg at 20 °C .

Scientific Research Applications

Carcinogenic Potential in Animal Models

Research has extensively explored the carcinogenic potential of 4,4'-Methylenebis(2-chloroaniline) in animal models. Studies conducted on rats and mice have shown that exposure to this chemical can lead to the development of tumors in various organs. For instance, experiments revealed that 4,4'-Methylenebis(2-chloroaniline) induced lung tumors in rats on both standard and protein-deficient diets, with additional observations of liver tumors in males and malignant mammary tumors in females under certain conditions (Stula et al., 1975). Similarly, another study confirmed its carcinogenic effects in mice and rats, highlighting an increased incidence of hepatomas and lung adenomatosis among treated animals (Russfield et al., 1975).

DNA Adduct Formation

The genotoxicity of 4,4'-Methylenebis(2-chloroaniline) has also been a focus, particularly its ability to form DNA adducts, which are crucial in understanding the mechanisms behind its carcinogenic effects. A significant study characterized the DNA adducts formed by 4,4'-Methylenebis(2-chloroaniline) in vivo and in vitro, identifying specific adducts formed in DNA of tissues from rats treated with the chemical. These findings shed light on the metabolic activation and the potential pathways through which 4,4'-Methylenebis(2-chloroaniline) exerts its carcinogenic effects (Segerbäck & Kadlubar, 1992).

Biological Monitoring and Worker Exposure

Given its use in the industrial sector, particularly in the production of polyurethane, significant attention has been paid to the assessment and monitoring of worker exposure to 4,4'-Methylenebis(2-chloroaniline). Studies have developed and validated methods for biological monitoring, such as the quantification of haemoglobin binding and urinary concentrations of 4,4'-Methylenebis(2-chloroaniline) in exposed workers. These methods are crucial for assessing the extent of exposure and for implementing appropriate safety measures to protect workers from potential health risks associated with this chemical (Sabbioni & Neumann, 2005), (Lowry & Clapp, 1992).

Safety And Hazards

4,4’-Methylenebis(2-chloroaniline) is a potential occupational carcinogen . In humans, an accidental exposure to MOCA resulted in gastrointestinal distress, transitory kidney damage, and burning face and eyes . Animal studies have reported effects on the lung, liver, and kidney from chronic oral exposure to MBOCA . The EPA has classified MBOCA as a Group B2, probable human carcinogen .

Future Directions

In December 2023, the US EPA announced that it was prioritizing MBOCA “for risk evaluation under the Toxic Substances Control Act (TSCA)” along with four other toxic chemicals . This indicates that there will be more research and regulations related to this substance in the future.

properties

IUPAC Name

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline
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InChI

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2
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InChI Key

IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C13H12Cl2N2
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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DSSTOX Substance ID

DTXSID5020865
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Molecular Weight

267.15 g/mol
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Physical Description

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor.
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Flash Point

113 °C c.c.
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight
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Density

1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³
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Vapor Density

`
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Vapor Pressure

5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg
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Mechanism of Action

The peroxidative activity of human lung microsomes was shown to activate MOCA ((14)C-MOCA, specific activity 46.7 mCi/mmol) to bind DNA. With specific antisera it was demonstrated that myeloperoxidase was responsible for DNA binding. Binding was dependent on H2O2 and was inhibited by azide, but not by indomethacin or eicosatetraynoic acid., The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documented for ovine sources of this enzyme. Here, the arachidonic acid-dependent activation of substrates by human (h)COX-1 and-2 is examined, utilizing recombinant enzymes. The COX-dependent activation of benzidine (BZ), 4-aminobiphenyl, (+)benzo[a]pyrene-7,8-diol, (+)benzo[a]pyrene-7,8-diol, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP), and 4,4'-methylenebis(2-chloroaniline) (MOCA) is assessed by means of COX-catalyzed, covalent DNA binding. The hCOX isozymes activated all substrates tested, activation varied from barely detectable for IQ (0.76 and 1.52 pmol bound/mg DNA for COX-1 and -2, respectively) to a high of 65 and 117 pmol bound/mg DNA for COX-1 and -2, respectively, for the activation of MOCA. BZ, which is an excellent peroxidase substrate, did not exhibit high DNA binding levels in hCOX assays and this phenomenon was found to be due to high levels of binding to protein, which effectively competed with the DNA for binding in the assay. The demonstrated ability of the COX enzymes to activate a variety of environmental and dietary carcinogens indicates a potential role for COX in the activation pathway of aromatic and heterocyclic amines and polycyclic hydrocarbons at extra-hepatic sites during early or late stages of carcinogenesis., The mechanism of carcinogenesis is believed to involve the formation of chemical adducts in genetic material through covalent binding of electrophilic metabolites form MOCA to initiate carcinogenesis. ...Besides initiation, there is some evidence that MOCA may have tumorigenesis-promoting activity, as suggested by its ability to inhibit gap-junctional cell communication, which is important in controlling cell proliferation., The mechanism of hemoglobin adduct formation by N-oxidized MBOCA metabolites was recently investigated in viva and in vitro using human and rat hemoglobin. Male Sprague-Dawley rats were injected ip with 0.5-50 mg/kg of MBOCA, and male English short hair guinea pigs were injected sc with 4-100 mg/kg of MBOCA. In the same study, treatment of rats with either phenobarbital or beta-naphthaloflavone (BnF) resulted in induction of cytochrome P-450 as evidenced by increased enzymatic activity of two P-450 isozymes. This induction caused increased ortho-hydroxylation of MBOCA that was not statistically significant and resulted in the formation of various metabolites. Two of those MBOCA metabolites, n-hydroxy MBOCA and mononitroso-MBOCA, formed measurable amounts of adducts with both human and rat hemoglobin, while the amount of adducts formed by the parent compound itself was very small. This in vitro binding occurred in a dose-related manner and could by inhibited by cysteine and glutathione but not by oxidized glutathione or methionine. Therefore, the administration of MBOCA to rats resulted in a dose-related formation of hemoglobin adducts that were detectable 24 days after treatment. Similar observations were made in guinea pigs; the life span of MBOCA-hemoglobin adducts followed that of re cells in the guinea pig and was approximately 60-80 days., Induction of hepatic ornithine-decarboxylase (ODC) activity by 4,4'-methylene-bis(2-chloroaniline) (MOCA) was studied in Male Sprague-Dawley-rats. ...Maximum induction of ODC activity after a single ip dose of 75 mg/kg MOCA occurred 18 hours after injection; activity returned to the control value 42 hours after dosing. In rats that received two 75 mg/kg doses, the extent of ODC induction after the second dose was similar to that of the first dose. MOCA at 15 mg/kg did not significantly increase ODC activity. Oral induction of ODC activity by 75 mg/kg MOCA was less than ip induction but significantly greater than the control value at 18 hours.
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Impurities

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE.
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Product Name

4,4'-Methylenebis(2-chloroaniline)

Color/Form

Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid

CAS RN

101-14-4, 27342-75-2
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-Methylenebis(2-chloroaniline)
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Record name 4,4'-methylenebis[2-chloroaniline]
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Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
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Melting Point

210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
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Record name 4,4'-METHYLENE BIS(2-CHLOROANILINE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4,4'-Methylenebis(2-chloroaniline)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
E Ward, AB Smith, W Halperin - American journal of industrial …, 1987 - Wiley Online Library
4,4′‐Methylenebis (2‐chloroaniline) (MBOCA) is a confirmed animal carcinogen. It is used commercially as a curing agent for polymers containing isocyanate. There are no adequate …
Number of citations: 38 onlinelibrary.wiley.com
HI Chen, SH Liou, CH Loh, SN Uang, YC Yu, TS Shih - Urology, 2005 - Elsevier
OBJECTIVES: Transitional cell carcinoma of the urinary bladder is associated with occupational exposure to 4,4′-methylenebis(2-chloroaniline) (MBOCA). A program to monitor …
Number of citations: 54 www.sciencedirect.com
MA Butler, FP Guengerich, FF Kadlubar - Cancer research, 1989 - AACR
Metabolic N-oxidation and ring-oxidation of carcinogenic arylamines by hepatic cytochromes P-450 are generally regarded as critical activation and detoxification pathways, respectively…
Number of citations: 203 aacrjournals.org
B Chin, C Tobes, SS Han - Environmental Research, 1983 - Elsevier
A system was developed to measure percutaneous absorption of water-insoluble environmental agents into human skin. Percutaneous absorption of 4,4′-[ 14 C]methylenebis [2-…
Number of citations: 26 www.sciencedirect.com
D Segerbäck, FF Kadlubar - Carcinogenesis, 1992 - academic.oup.com
4,4′-Methylenebis(2-chloroaniline) (MOCA) is a genotoxic and carcinogenic industrial chemical to which there is considerable potential human exposure. Since metabolic activation …
Number of citations: 21 academic.oup.com
WC Shih, MF Chen, CCJ Huang… - … Journal Devoted to …, 2007 - Wiley Online Library
Abstract Analysis of 4,4′‐methylenebis(2‐cholroaniline) (MOCA) or its metabolites in urine has been considered as the appropriate method to assess MOCA exposures through …
G Sabbioni, HG Neumann - Archives of toxicology, 1990 - Springer
4,4′-Methylenebis(2-chloroaniline) (MOCA) is used as a curing agent in the production of polyurethane. MOCA is carcinogenic in experimental animals. Haemoglobin adducts have …
Number of citations: 29 idp.springer.com
CS Liu, SH Liou, CH Loh, YC Yu… - Environmental …, 2005 - ehp.niehs.nih.gov
A 52-year-old male chemical worker was admitted to the hospital with a history of paroxysmal microscopic hematuria for about 2 years and nocturia with gross hematuria about five …
Number of citations: 23 ehp.niehs.nih.gov
MO Manis, DE Williams, KM McCormack… - Environmental …, 1984 - Elsevier
Percutaneous (pc) absorption, disposition, and excretion of 14 C-MBOCA (4,4′-methylenebis(2-chloroaniline)) were investigated in male beagle-type dogs by HPLC and compared to …
Number of citations: 15 www.sciencedirect.com
E Ward, W Halperin, M Thun… - … of Occupational and …, 1990 - journals.lww.com
A bladder cancer incidence study was conducted among 540 workers exposed to the potential bladder carcinogen 4, 4'-methylenebis (2-chloroaniline) from 1969 to 1979. Among the …
Number of citations: 44 journals.lww.com

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